molecular formula C19H28N4O4 B2664126 N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-33-9

N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2664126
CAS RN: 1021257-33-9
M. Wt: 376.457
InChI Key: IZXBCIVZPHOJBR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .

Scientific Research Applications

Chemical Structure and Properties

Research on compounds with structural components similar to the specified chemical, such as pyrrolopyrimidine derivatives, often focuses on their chemical properties and potential applications in material science or as precursors for further chemical synthesis. For example, Nozoe, Seto, and Toda (1968) studied the structure and properties of a condensation product of a compound similar in structural complexity, shedding light on the tautomerism and chemical behavior of such compounds, which could have implications for the development of new materials or chemical reactions (Nozoe, Seto, & Toda, 1968).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from structures akin to the query compound has been explored for their potential applications in various fields, including medicinal chemistry and material science. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) demonstrated the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, highlighting the versatility of pyrimidine derivatives in the development of pharmacologically active agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Applications

While excluding direct drug use and side effects, research on compounds with structural similarities involves evaluating their biological activities, which could inform their potential applications in scientific research. For example, studies on pyrrolopyrimidine derivatives have explored their antimicrobial properties, suggesting their use in developing new antimicrobial agents. Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones with significant antimicrobial activities, demonstrating the potential of such compounds in addressing microbial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

properties

IUPAC Name

N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-21-17-14(18(25)22(2)19(21)26)12-15(23(17)10-11-27-3)16(24)20-13-8-6-4-5-7-9-13/h12-13H,4-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXBCIVZPHOJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3CCCCCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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